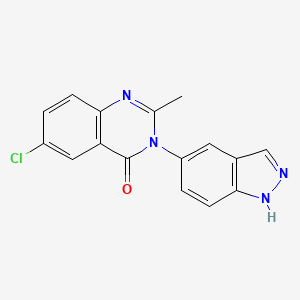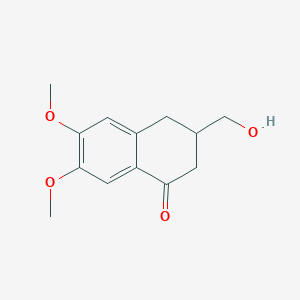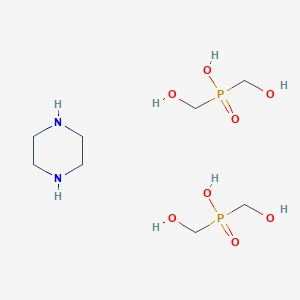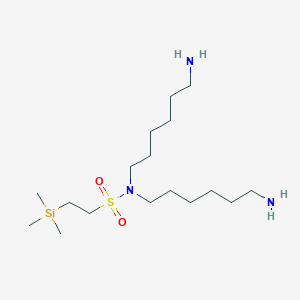![molecular formula C38H49I B12531678 1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) CAS No. 835595-36-3](/img/structure/B12531678.png)
1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) is a complex organic compound characterized by its unique structure, which includes an iodo-substituted phenylene core and two tert-butylbenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 5-iodo-1,3-difluorobenzene and 3,5-di-tert-butylbenzene.
Reaction Conditions: The reaction is carried out in a dry solvent such as dimethylacetamide (DMA) under an inert atmosphere (argon) to prevent oxidation.
Catalysts and Reagents: Potassium carbonate is used as a base, and the reaction mixture is heated to 170°C for 36 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Coupling Reactions: Palladium catalysts are typically employed, with bases like potassium carbonate and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield an azido-substituted product, while coupling reactions would result in extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) has several scientific research applications:
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the construction of more complex molecules.
Biological Studies:
Wirkmechanismus
The mechanism of action for 1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[1,4-Phenylenedi(E)-2,1-ethenediyl]bis(2,4-dinitrobenzene): This compound has a similar core structure but different substituents, leading to distinct chemical properties.
4,4’-[(5-Bromo-2-iodo-1,3-phenylene)bis(oxy)]bis(tert-butylbenzene): Another related compound with a bromo-iodo substitution pattern.
Uniqueness
1,1’-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) is unique due to its specific combination of iodo and tert-butyl substituents, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic applications where precise control over reactivity is required.
Eigenschaften
CAS-Nummer |
835595-36-3 |
|---|---|
Molekularformel |
C38H49I |
Molekulargewicht |
632.7 g/mol |
IUPAC-Name |
1,3-ditert-butyl-5-[2-[3-[2-(3,5-ditert-butylphenyl)ethenyl]-5-iodophenyl]ethenyl]benzene |
InChI |
InChI=1S/C38H49I/c1-35(2,3)30-18-28(19-31(24-30)36(4,5)6)15-13-26-17-27(23-34(39)22-26)14-16-29-20-32(37(7,8)9)25-33(21-29)38(10,11)12/h13-25H,1-12H3 |
InChI-Schlüssel |
WHDCFSHNRDHCMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=CC2=CC(=CC(=C2)I)C=CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)

![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)

![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)



![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
